

Application Notes and Protocols for Di-8-ANEPPS in Live Cell Imaging

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Compound of Interest

Compound Name: Di-8-ANEPPS

Cat. No.: B129530

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Introduction

Di-8-ANEPPS (di-8-butyl-amino-naphthyl-ethylene-pyridinium-propyl-sulfonate) is a lipophilic, fast-response potentiometric dye widely utilized for measuring changes in membrane potential in live cells. Its fluorescence intensity and spectral properties are sensitive to the electric field across the plasma membrane, making it an invaluable tool for studying dynamic cellular processes such as cardiac action potentials, neuronal activity, and ion channel function.[1][2][3][4] Due to its two eight-carbon acyl chains, **Di-8-ANEPPS** exhibits better retention in the outer leaflet of the plasma membrane compared to its analogue Di-4-ANEPPS, rendering it more suitable for longer-term imaging experiments.[2] This document provides detailed application notes and protocols for the effective use of **Di-8-ANEPPS** in live cell imaging.

Data Presentation

Recommended Staining Concentrations and Incubation Parameters

The optimal concentration and incubation time for **Di-8-ANEPPS** can vary depending on the cell type and experimental goals. The following table summarizes starting concentrations and conditions reported in the literature. It is recommended to empirically determine the optimal conditions for your specific cell type and application.

Cell Type	Concentration	Incubation Time & Temperature	Reference
Live Ventricular Myocytes	3 μ M	5–20 min at Room Temperature	
Cultured Mouse Cardiomyocytes	30 μ M	Not Specified	
Isolated LV Cardiomyocytes	10 μ M	10 min	
Neurons	Variable (from 10 μ l aliquot in 2.5ml solution)	20 min at Room Temperature or 10 min at 37°C	
BeWo Cells (Trophoblasts)	2 μ M	15–20 min at 37°C	
CHO-K1 Cells	~30 μ M	10 min at 4°C	
General Starting Point	5–10 μ M	To be determined experimentally	

Spectral Properties

The excitation and emission spectra of **Di-8-ANEPPS** are highly dependent on its environment. The dye is essentially non-fluorescent in aqueous solutions and becomes strongly fluorescent upon binding to lipid membranes. Notably, the spectra undergo a blue shift when the dye is incorporated into a lipid environment compared to its spectra in organic solvents like methanol.

Environment	Excitation Maximum	Emission Maximum	Reference
Methanol	~499 nm	~713 nm	
Phospholipid Vesicles	~467 nm	~631 nm	
Ratiometric Excitation	440 nm and 530 nm	>610 nm	

Experimental Protocols

General Stock Solution Preparation

- **Dissolving the Dye:** **Di-8-ANEPPS** is soluble in dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). To prepare a stock solution, dissolve 5 mg of **Di-8-ANEPPS** in 1.185 ml of high-quality, anhydrous DMSO to achieve a concentration of approximately 7.1 mM (assuming MW of 593 g/mol).
- **Aliquoting and Storage:** Aliquot the stock solution into small, single-use volumes (e.g., 10 µl) in amber or light-protected microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Once an aliquot is thawed, it is best to use it immediately and avoid repeated freeze-thaw cycles.

Protocol 1: Staining of Adherent Cells (e.g., Neurons, CHO-K1)

This protocol is a general guideline and may require optimization.

- **Prepare Loading Solution:** On the day of the experiment, thaw an aliquot of the **Di-8-ANEPPS** stock solution. Dilute the stock solution in an appropriate extracellular buffer or cell culture medium to the desired final concentration (e.g., 5-30 µM). For example, to achieve a 10 µM final concentration in 1 ml of medium, add the appropriate volume of the stock solution. Vortex briefly to mix.
 - **Optional:** For cells that are difficult to load, the addition of Pluronic® F-127 (0.05% final concentration) to the loading solution can aid in dye solubilization and membrane loading.
- **Cell Preparation:** Culture cells on coverslips or in imaging dishes suitable for microscopy.
- **Staining:** Remove the culture medium from the cells and replace it with the loading solution.
- **Incubation:** Incubate the cells under the desired conditions.
 - For general staining, incubate for 10-20 minutes at room temperature, protected from light.
 - To minimize dye internalization, staining can be performed at 4°C for 10 minutes.

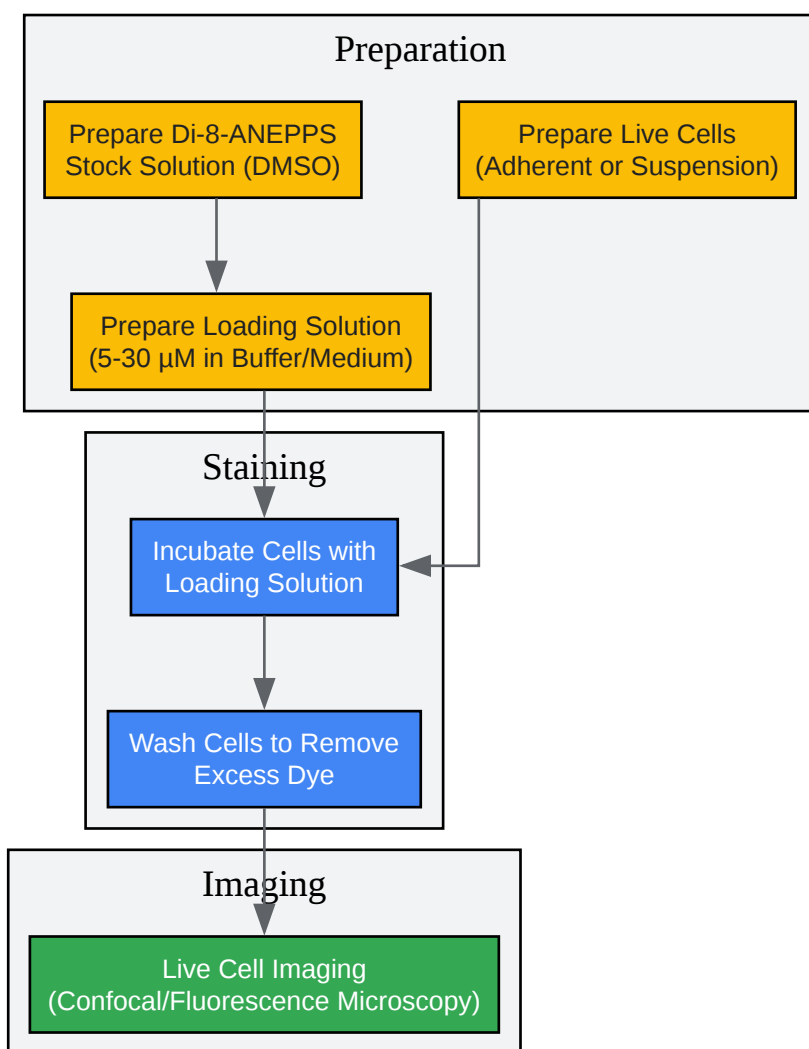
- For some cell types, incubation at 37°C for a shorter duration (e.g., 10 minutes) may be optimal.
- Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed extracellular buffer or medium to remove excess dye.
- Imaging: Proceed with live cell imaging immediately. Minimize light exposure to reduce phototoxicity and photobleaching.

Protocol 2: Staining of Cardiomyocytes in Suspension

- Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.
- Prepare Loading Solution: Prepare a loading solution of 3 μM **Di-8-ANEPPS** in a suitable buffer (e.g., KRH buffer containing 0.5–1 mM Ca^{2+}).
- Staining: Resuspend the isolated myocytes in the loading solution.
- Incubation: Incubate for 5-20 minutes at room temperature, protected from light.
- Washing: Gently wash the stained cells three times for 5 minutes each with the buffer to remove unbound dye.
- Imaging: Keep the cells at room temperature until imaging.

Mandatory Visualizations

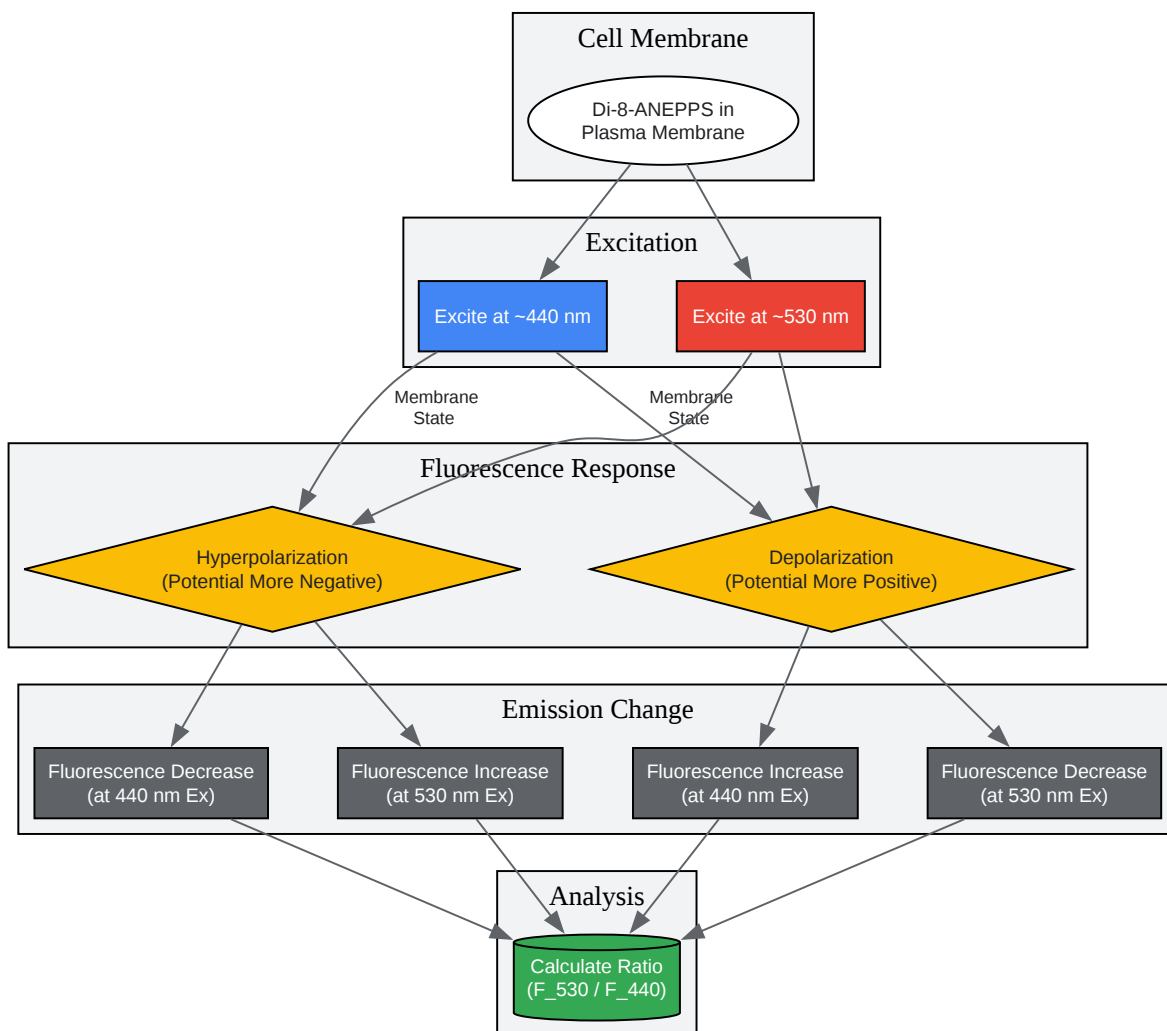
Experimental Workflow for Di-8-ANEPPS Staining



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Caption: General workflow for staining live cells with **Di-8-ANEPPS**.

Ratiometric Imaging Principle with Di-8-ANEPPS



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